molecular formula C16H13N3O B11855130 1,8-Naphthyridine-3-carboxamide, 7-methyl-5-phenyl- CAS No. 647841-80-3

1,8-Naphthyridine-3-carboxamide, 7-methyl-5-phenyl-

Cat. No.: B11855130
CAS No.: 647841-80-3
M. Wt: 263.29 g/mol
InChI Key: BICZIIGASCHJSY-UHFFFAOYSA-N
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Description

7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core substituted with a methyl group at position 7, a phenyl group at position 5, and a carboxamide group at position 3 The naphthyridine core is a bicyclic structure consisting of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the naphthyridine core. Subsequent functionalization steps introduce the methyl, phenyl, and carboxamide groups. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of 7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents at specific positions on the naphthyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-7-methyl-1,8-naphthyridine: Similar structure but lacks the carboxamide group.

    1-cyclopropyl-3-[7-(1-methyl-1H-pyrazol-4-yl)-1,5-naphthyridin-4-yl]urea: Contains a different substitution pattern and functional groups.

    3-(4,5-dihydro-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)-7-methyl-2-phenyl-1,8-naphthyridine-4-ol: Another derivative with different substituents.

Uniqueness

7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxamide group at position 3 enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

647841-80-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

7-methyl-5-phenyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C16H13N3O/c1-10-7-13(11-5-3-2-4-6-11)14-8-12(15(17)20)9-18-16(14)19-10/h2-9H,1H3,(H2,17,20)

InChI Key

BICZIIGASCHJSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=NC2=N1)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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